molecular formula C20H13ClN4O4 B2630788 1-(4-chlorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941988-99-4

1-(4-chlorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2630788
CAS RN: 941988-99-4
M. Wt: 408.8
InChI Key: SWRWDVZVKOGUMK-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(2-cyano-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13ClN4O4 and its molecular weight is 408.8. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Compound Formation

One study explores the reaction of 2-cyano-3-(x-nitrophenyl)prop-2-enamides with methyl 3-oxobutanoate, leading to the formation of various methyl 4-aryl-3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-5-carboxylates and related compounds. The molecular structure of one compound was confirmed by X-ray diffraction, showcasing the diverse synthetic routes available for dihydropyridine derivatives (O'callaghan et al., 1999).

Crystal Structure Analysis

Another study provides insight into the crystal structure of diflunisal carboxamides synthesized from diflunisal, an anti-inflammatory drug, through amidation and esterification processes. These structures were analyzed using single-crystal X-ray diffraction, emphasizing the importance of structural analysis in understanding compound stability and interactions (Zhong et al., 2010).

Biological Activities

Research into the biological activities of dihydropyridine compounds has shown that certain derivatives exhibit significant anti-tubercular activity. A study focused on designing and synthesizing new derivatives of 1,4-dihydropyridine, indicating that these compounds, characterized by various analytical techniques, demonstrated good ability to inhibit mycobacterium tuberculosis growth (Iman et al., 2015).

Non-Catalytic Transformations

Non-catalytic conversion of certain nitriles in the presence of water leads to the formation of fluorescent dihydropyridine derivatives. This transformation highlights the spectral-luminescence properties and fluorescence quantum yield of these compounds, suggesting their potential application in materials science (Ershov et al., 2015).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(2-cyano-4-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN4O4/c21-15-5-3-13(4-6-15)12-24-9-1-2-17(20(24)27)19(26)23-18-8-7-16(25(28)29)10-14(18)11-22/h1-10H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRWDVZVKOGUMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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